{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride
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Overview
Description
“{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1955548-90-9 . It has a molecular weight of 213.15 and its IUPAC Name is ((1S,5S)-1-azabicyclo [3.2.1]octan-5-yl)methanamine dihydrochloride .
Synthesis Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C8H16N2.2ClH/c9-6-8-2-1-4-10 (7-8)5-3-8;;/h1-7,9H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
As “{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride” is part of the family of tropane alkaloids, future research may focus on its potential biological activities and applications . The compound’s enantioselective synthesis and stereocontrolled formation of the bicyclic scaffold may also be areas of interest .
Mechanism of Action
Target of Action
The primary target of {1-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of {1-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with biological targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by {1-Azabicyclo[32It is known that tropane alkaloids, which share a similar structure, can influence various biochemical pathways .
Result of Action
The molecular and cellular effects of {1-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have diverse biological activities .
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-4-10(7-8)5-3-8;;/h1-7,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLCMPZJPWROJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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